DapagliflozinKetoImpurity
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Overview
Description
DapagliflozinKetoImpurity is a compound related to dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Dapagliflozin works by inhibiting glucose reabsorption in the kidneys, promoting glucose excretion through urine. This compound is a byproduct or impurity that can form during the synthesis or degradation of dapagliflozin.
Preparation Methods
The preparation of DapagliflozinKetoImpurity involves several synthetic routes and reaction conditions. One common method involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as starting materials. These reagents undergo various chemical reactions, including bromination and chlorination, to form the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities, ensuring the quality and purity of the final product .
Chemical Reactions Analysis
DapagliflozinKetoImpurity undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various bases and acids . Major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . These reactions are crucial for understanding the stability and degradation pathways of the compound.
Scientific Research Applications
DapagliflozinKetoImpurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of dapagliflozin, providing insights into the synthesis and purification processes . In biology and medicine, it helps researchers understand the pharmacokinetics and pharmacodynamics of dapagliflozin, contributing to the development of safer and more effective diabetes treatments . Industrial applications include quality control and assurance during the manufacturing of dapagliflozin, ensuring that the final product meets regulatory standards .
Mechanism of Action
The mechanism of action of DapagliflozinKetoImpurity is closely related to that of dapagliflozin. Dapagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubule of the nephron, reducing glucose reabsorption and promoting glucose excretion through urine . This action helps improve glycemic control in patients with type 2 diabetes. The impurity itself may not have a direct therapeutic effect but is important for understanding the overall stability and efficacy of dapagliflozin .
Comparison with Similar Compounds
DapagliflozinKetoImpurity can be compared with other similar compounds, such as canagliflozin, empagliflozin, and ertugliflozin. These compounds are also SGLT2 inhibitors used in the treatment of type 2 diabetes . this compound is unique in its specific chemical structure and formation during the synthesis of dapagliflozin. Similar compounds include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin, which are metabolites formed during the degradation of dapagliflozin .
Properties
Molecular Formula |
C21H23ClO7 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[2-chloro-5-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
YPBPJGIQJRTYNA-MKJMBMEGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origin of Product |
United States |
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